

3-(2-Chlorophenyl)cyclobutanol chemical properties

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)cyclobutanol

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An In-Depth Technical Guide to **3-(2-Chlorophenyl)cyclobutanol**: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

The demand for novel molecular scaffolds that provide three-dimensional (3D) diversity is a central theme in contemporary drug discovery. Cycloalkanes, particularly strained rings like cyclobutane, have emerged as valuable bioisosteres and conformationally restricted linkers, enabling researchers to "escape flatland" and access new chemical space.^{[1][2]} This guide provides a comprehensive technical overview of **3-(2-Chlorophenyl)cyclobutanol**, a bifunctional building block that combines the rigid 3D geometry of the cyclobutane core with the electronically and metabolically significant 2-chlorophenyl moiety. We will delve into its physicochemical properties, predicted spectroscopic profile, plausible synthetic methodologies, and its potential applications as a strategic fragment in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel structural motifs in their programs.

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this has led to a saturation of certain areas of chemical space. The cyclobutane ring offers a compelling alternative. Its puckered, non-planar conformation provides a rigid scaffold

that can orient substituents in well-defined vectors, a critical feature for precise interaction with biological targets.[2]

The incorporation of a cyclobutane moiety can confer several advantages:

- **Improved Physicochemical Properties:** As a bioisosteric replacement for phenyl rings or larger cycloalkanes, the cyclobutane scaffold can enhance solubility and reduce metabolic liability.[3]
- **Enhanced Potency and Selectivity:** The conformational rigidity of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity and selectivity.
- **Novel Intellectual Property:** The relative scarcity of cyclobutane-containing drugs provides opportunities for generating novel chemical entities with strong intellectual property positions. [3]

3-(2-Chlorophenyl)cyclobutanol is particularly noteworthy. It features a hydroxyl group, a versatile handle for synthetic elaboration (a "growth vector"), and a 2-chlorophenyl group. The chlorine atom is a common feature in pharmaceuticals, known to modulate lipophilicity, block sites of metabolism, and participate in specific halogen bonding interactions with protein targets.[4]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and apply fundamental principles to predict its key characteristics.

Core Physicochemical Properties

Property	Value	Source
CAS Number	1182960-42-4	[5]
Molecular Formula	C ₁₀ H ₁₁ ClO	[5]
Molecular Weight	182.65 g/mol	[5]
Physical Form	Solid	
InChI Key	AOYXOTUEOXFQIV-UHFFFAOYSA-N	
SMILES	OC1CC(C2=C(Cl)C=CC=C2)C1	[5]
Purity	≥95% (as commercially available)	
Storage	Refrigerator	

Predicted Spectroscopic Characterization

A robust understanding of a molecule's spectral signature is paramount for reaction monitoring and final product verification. Based on the structure and data from analogous compounds, we can predict the following profile.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex. The aromatic region (δ 7.0-7.5 ppm) would show four distinct protons with coupling patterns dictated by their ortho, meta, and para relationships to the chloro and cyclobutyl substituents. The carbinol proton (CH-OH) would likely appear as a multiplet between δ 4.0-4.5 ppm. The protons on the cyclobutane ring would resonate in the upfield region (δ 1.5-3.0 ppm), exhibiting complex splitting due to cis/trans coupling.
- ¹³C NMR Spectroscopy:** The carbon spectrum would display ten unique signals. The six aromatic carbons would appear between δ 120-145 ppm, with the carbon bearing the chlorine atom shifted downfield. The carbinol carbon (CH-OH) would be expected around δ 70-80 ppm, while the remaining three aliphatic carbons of the cyclobutane ring would be found further upfield (δ 20-45 ppm).

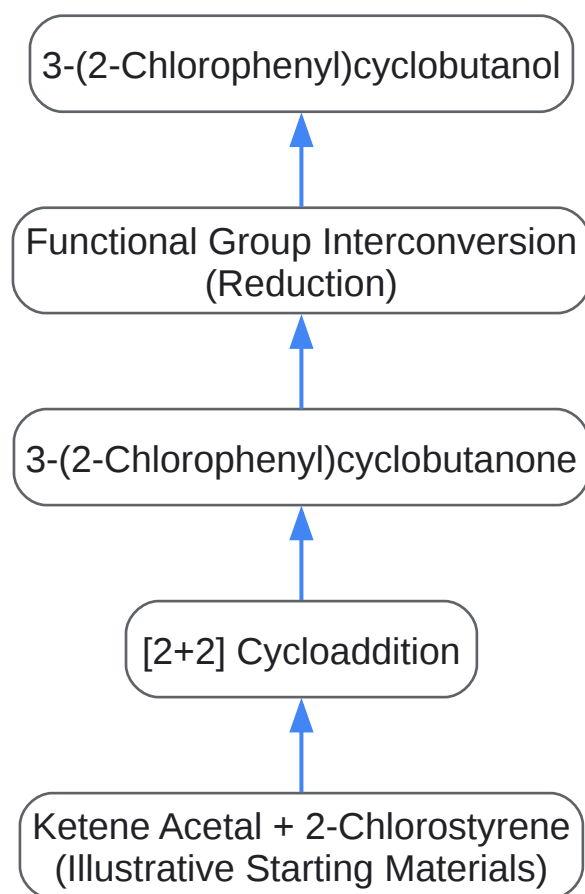
- Infrared (IR) Spectroscopy: The IR spectrum should feature a prominent, broad absorption band around 3200-3600 cm^{-1} corresponding to the O-H stretch of the alcohol.^[6] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively. Aromatic C=C stretching would produce peaks in the 1450-1600 cm^{-1} region, and a C-Cl stretching vibration would be expected in the 1000-1100 cm^{-1} range.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 182.^[7] A characteristic feature would be the $M+2$ isotope peak at m/z 184, with an intensity approximately one-third that of the M^+ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of a water molecule ($M-18$) and cleavage of the cyclobutane ring.

Synthesis and Mechanistic Considerations

The efficient synthesis of cyclobutanol derivatives is crucial for their application. While numerous methods exist for cyclobutane construction, a practical approach for **3-(2-Chlorophenyl)cyclobutanol** involves the reduction of its corresponding ketone precursor.^[8]^[9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 3-(2-chlorophenyl)cyclobutanone as the immediate precursor. This ketone can be accessed through various established routes, including [2+2] cycloadditions.^[10] The reduction of the ketone to the target alcohol is a reliable and high-yielding transformation.



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Caption: Retrosynthetic analysis of **3-(2-Chlorophenyl)cyclobutanol**.

Proposed Synthetic Protocol: Ketone Reduction

This protocol describes the reduction of 3-(2-chlorophenyl)cyclobutanone using sodium borohydride (NaBH_4).

Causality Behind Experimental Choices:

- Reagent: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH_4). NaBH_4 is significantly safer to handle, tolerant of protic solvents like ethanol, and highly selective for reducing ketones and aldehydes, which simplifies the workup procedure.
- Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the ketone substrate and the NaBH_4 reagent.

- **Temperature:** The reaction is initiated at 0 °C to moderate the initial exothermic release and ensure high selectivity, then allowed to warm to room temperature to drive the reaction to completion.

Step-by-Step Methodology:

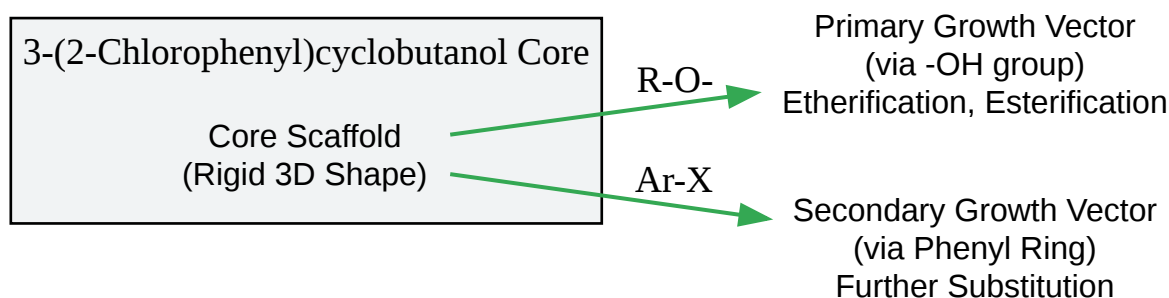
- **Preparation:** A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 3-(2-chlorophenyl)cyclobutanone (5.0 g, 27.4 mmol).
- **Dissolution:** Anhydrous methanol (100 mL) is added, and the mixture is stirred until the ketone is fully dissolved.
- **Cooling:** The flask is placed in an ice-water bath and cooled to 0 °C.
- **Reagent Addition:** Sodium borohydride (1.24 g, 32.8 mmol, 1.2 equivalents) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2 hours.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
- **Quenching:** The reaction is carefully quenched by slowly adding 20 mL of acetone to consume excess NaBH₄, followed by the slow addition of 50 mL of 1 M HCl.
- **Extraction:** The methanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- **Washing & Drying:** The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is evaporated in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the final product, **3-(2-Chlorophenyl)cyclobutanol**.

Role in Drug Discovery and Development

3-(2-Chlorophenyl)cyclobutanol is not merely a chemical curiosity; it is a strategically designed building block for creating sophisticated drug candidates.

A Scaffold with Defined Growth Vectors

In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a target.[3] Hits are then elaborated or "grown" to improve affinity. **3-(2-Chlorophenyl)cyclobutanol** is an ideal fragment scaffold. The hydroxyl group serves as a primary, chemically tractable growth vector for introducing new functionality via etherification, esterification, or substitution, while the phenyl ring provides a secondary vector for modification.



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